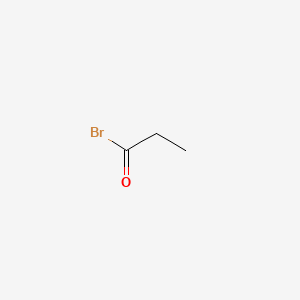
5-Benzylsulphonyl-o-anisidine
Description
5-Benzylsulphonyl-o-anisidine, also known as 2-methoxy-5-phenylmethanesulfonylaniline, is a chemical compound with the molecular formula C14H15NO3S . It has a molecular weight of 277.3388 .
Synthesis Analysis
While specific synthesis methods for 5-Benzylsulphonyl-o-anisidine were not found in the search results, similar compounds such as poly(o-anisidine)/BaSO4 nanocomposites have been synthesized by oxidative polymerization .Molecular Structure Analysis
The molecular structure of 5-Benzylsulphonyl-o-anisidine consists of a benzene ring substituted with a methoxy group and a phenylmethanesulfonyl group . Further structural and morphological investigations of similar compounds like poly(o-anisidine) have been conducted using techniques like atomic force microscopy, scanning electron microscopy, and Fourier transform infrared spectroscopy .Scientific Research Applications
Humidity Sensing
Poly(o-anisidine) doped with camphor sulphonic acid (CSA) and p-toluene sulphonic acid (p-TSA) has been synthesized and characterized for its potential application as a humidity sensor. The polymer demonstrates a change in resistance with relative humidity levels, suggesting its utility in humidity sensing applications (Kulkarni & Viswanath, 2005).
Nanostructured Polymers for Commercial Use
Five-arm star-like nanostructured polyaniline and polyanisidine from D-glucose have been developed, showcasing unique electroactivity behaviors and potential for use in commercial applications due to their distinctive morphology and electrical properties (Massoumi et al., 2015).
Composite Films for Bio-component Immobilization
The synthesis of composite films of poly(o-anisidine) with various co-dopants highlights their suitability for bio-component immobilization due to their good electrochemical properties and high conductivity, alongside a uniform and porous surface morphology (Savale et al., 2009).
Environmental and Genotoxic Studies
Research on o-anisidine, a related compound, has provided insight into its genotoxic mechanism, suggesting the carcinogenic potential of such compounds and their metabolites through the formation of DNA adducts in vivo, which could be relevant for understanding the safety and environmental impact of related chemicals (Stiborová et al., 2005).
Phytotoxicity Studies
The synthesis and phytotoxicity evaluation of furaldimines and their aminophosphonic derivatives, including compounds structurally related to 5-Benzylsulphonyl-o-anisidine, offer insights into the environmental impact and potential uses of these compounds in agricultural settings (Matusiak et al., 2013).
properties
IUPAC Name |
5-benzylsulfonyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-14-8-7-12(9-13(14)15)19(16,17)10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTHAADPPZNOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182421 | |
| Record name | 5-Benzylsulphonyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylsulphonyl-o-anisidine | |
CAS RN |
2815-50-1 | |
| Record name | 2-Methoxy-5-[(phenylmethyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2815-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzylsulfonyl-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzylsulphonyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzylsulphonyl-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZYLSULFONYL-O-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VT5CRN4SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346541.png)



![7H-Benzo[c]carbazole](/img/structure/B1346553.png)








